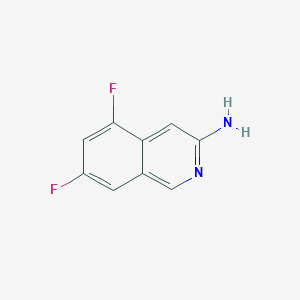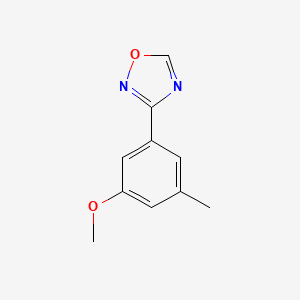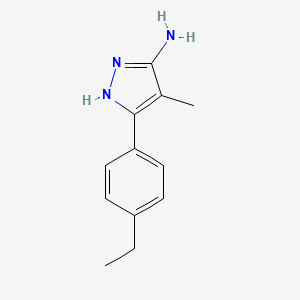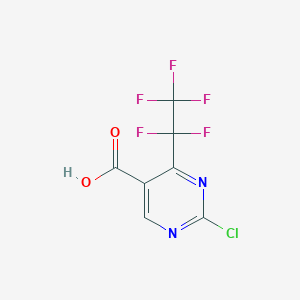
5,7-Difluoroisoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoroisoquinolin-3-amine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroisoquinolin-3-amine typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Difluoroisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), reflux.
Substitution: Alkyl halides, aryl halides, K2CO3, acetonitrile, elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
5,7-Difluoroisoquinolin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Fluorinated isoquinolines are known to interact with various biological targets, making them useful in drug discovery.
Medicine: Investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and better bioavailability.
Industry: Used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,7-Difluoroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, such as enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
5,7-Difluoroquinoline: A fluorinated derivative of quinoline with similar chemical properties.
6,7-Difluoroisoquinoline: Another fluorinated isoquinoline with different substitution patterns.
5-Fluoroisoquinoline: A mono-fluorinated isoquinoline with distinct biological activities.
Uniqueness: 5,7-Difluoroisoquinolin-3-amine is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other fluorinated isoquinolines and quinolines.
Propriétés
Formule moléculaire |
C9H6F2N2 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
5,7-difluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-5-4-13-9(12)3-7(5)8(11)2-6/h1-4H,(H2,12,13) |
Clé InChI |
DXOREKCFGPMFJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=CC(=NC=C21)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B12441453.png)
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)


![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)

![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)



![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)

